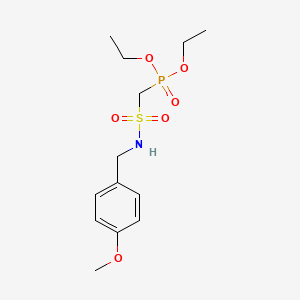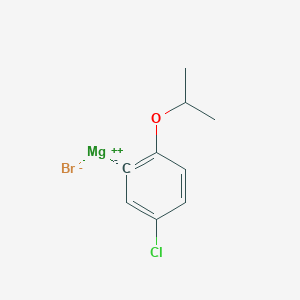![molecular formula C13H8ClFN2 B14885373 7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure enhances its chemical properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the use of an aldehyde, an isocyanide, and an amine . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as iodine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and fluorine substitutions.
2-Phenylimidazo[1,2-a]pyridine: A similar compound with a phenyl group instead of a fluorophenyl group.
7-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine: A compound with a bromine atom instead of chlorine.
Uniqueness
7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. These substitutions can lead to improved pharmacokinetic properties and increased potency in biological assays .
Propriétés
Formule moléculaire |
C13H8ClFN2 |
|---|---|
Poids moléculaire |
246.67 g/mol |
Nom IUPAC |
7-chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-10-4-5-17-8-12(16-13(17)7-10)9-2-1-3-11(15)6-9/h1-8H |
Clé InChI |
ROMGLPMVYCVJNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CN3C=CC(=CC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14885291.png)

![6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14885304.png)
![2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14885323.png)
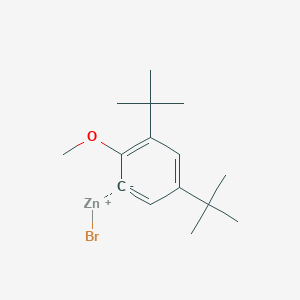
![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
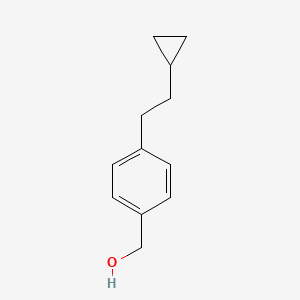
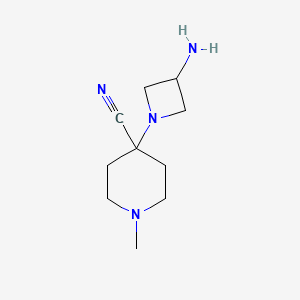
![Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14885339.png)

